Technical Whitepaper: Advanced Properties and Applications of 1,4-bis(trimethoxysilylethyl)benzene
Technical Whitepaper: Advanced Properties and Applications of 1,4-bis(trimethoxysilylethyl)benzene
Executive Summary
In the landscape of advanced materials science, the demand for highly resilient, tunable organic-inorganic hybrid networks has driven the development of complex organosilicon precursors. 1,4-bis(trimethoxysilylethyl)benzene (CAS: 58298-01-4) stands out as a premier dipodal silane[1][2]. Unlike conventional mono-silanes, this hexafunctional crosslinker features two trialkoxy groups bridged by a rigid aromatic core and flexible ethyl linkers[1]. This unique molecular architecture allows it to undergo highly controlled hydrolytic polycondensation, forming Bridged Polysilsesquioxanes (BPs) with exceptional mechanical stability, porosity, and chemical resistance[2][3].
As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of this compound, bridging its fundamental physicochemical properties with field-proven applications in chromatography, environmental remediation, and energy storage.
Physicochemical Profiling and Structural Causality
The utility of 1,4-bis(trimethoxysilylethyl)benzene is intrinsically linked to its molecular geometry. The rigid phenylene bridge provides thermal stability and structural integrity to the resulting polymer network, while the ethyl linkers introduce necessary flexibility and steric hindrance, which dictate the kinetics of the sol-gel transition[1].
Quantitative Data Summary
| Property | Value | Causality / Significance in Synthesis |
| CAS Number | 58298-01-4[1] | Unique regulatory identifier for procurement and safety compliance. |
| Molecular Formula | C16H30O6Si2[1] | Indicates the dipodal nature with 6 hydrolyzable methoxy sites for high-density crosslinking. |
| Molecular Weight | 374.58 g/mol [1] | High mass lowers volatility, reducing hazardous vapor emissions during reactor dosing. |
| Appearance | Colorless transparent liquid[2] | Facilitates homogenous mixing in liquid-phase biphasic sol-gel reactions. |
| Density | ~1.08 g/cm³[4][5] | Slightly denser than water; dictates phase separation dynamics in emulsion templating. |
| Boiling Point | ~148 ºC[5] | Allows for elevated thermal curing without premature evaporation of the precursor. |
| Purity Standard | ≥95% (containing isomers)[2] | Critical for ensuring reproducible crosslinking density and preventing network defects. |
Mechanistic Pathways: Sol-Gel Processing
The transformation of 1,4-bis(trimethoxysilylethyl)benzene into a functional solid relies on the sol-gel process , a kinetically controlled sequence of hydrolysis and condensation reactions[3]. Because it possesses six methoxy groups, the crosslinking density is exponentially higher than that of conventional trialkoxysilanes, resulting in superior hydrolysis resistance in the final material[2].
Caption: Sol-Gel Hydrolysis and Condensation Pathway of 1,4-bis(trimethoxysilylethyl)benzene.
Mechanistic Causality:
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Hydrolysis: The methoxy groups (-OCH3) react with water to form highly reactive silanol groups (-Si-OH). This step is heavily influenced by the steric hindrance of the ethyl linkers, which moderates the reaction rate, preventing uncontrolled precipitation[1].
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Condensation: The silanol groups condense to form robust siloxane (Si-O-Si) bonds, releasing water or methanol. The rigid benzene core ensures that the growing polymer chains do not collapse onto themselves, thereby preserving free volume (porosity) within the 3D network[3].
High-Impact Applications in Advanced Materials
A. Chromatographic Stationary Phases (HPLC/UPLC)
In high-performance liquid chromatography, pure silica columns suffer from hydrolytic degradation at extreme pH levels. 1,4-bis(trimethoxysilylethyl)benzene is heavily utilized as a monomer to synthesize superficially porous materials with a hybrid organic-inorganic core[6].
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The "Why": The incorporation of the phenylene-ethyl bridge into the silica backbone provides a steric shield around the vulnerable Si-O-Si bonds. This prevents aggressive mobile phases (pH > 9) from cleaving the matrix, drastically extending column lifetime while maintaining narrow particle size distribution[6].
B. Environmental Remediation (BP Adsorbents)
Bridged polysilsesquioxanes derived from this precursor are deployed as high-capacity adsorbents for environmental protection[2]. They are particularly effective at sequestering phenols from liquid phases and volatile organic compounds (VOCs) from gas phases[3].
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The "Why": The hydrophobic nature of the benzene ring enhances the material's affinity for organic pollutants via
stacking and hydrophobic interactions, outperforming purely inorganic silica gels[1][3].
C. Fuel Cell Proton Exchange Membranes
The precursor is utilized to synthesize hybrid membranes for fuel cell applications[2].
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The "Why": The resulting hybrid matrix exhibits high water absorption capacity and stable proton conductivity. The organic bridges provide the necessary mechanical flexibility to withstand the swelling/deswelling cycles during fuel cell operation, preventing membrane micro-fracturing[2].
Validated Experimental Protocol: Synthesis of BP Adsorbents
To ensure scientific integrity, the following protocol for synthesizing a mesoporous BP adsorbent is designed as a self-validating system . Every step is engineered to control the kinetics of the sol-gel transition.
Caption: Step-by-Step Workflow for Synthesizing BP Adsorbents via Sol-Gel Processing.
Step-by-Step Methodology:
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Precursor Solvation: Dissolve 1,4-bis(trimethoxysilylethyl)benzene in anhydrous ethanol (1:10 molar ratio) under an inert argon atmosphere.
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Causality: Anhydrous ethanol acts as a co-solvent. Because the precursor is hydrophobic and water is required for hydrolysis, ethanol bridges the miscibility gap, preventing premature phase separation.
-
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Catalytic Hydrolysis: Introduce 1M HCl dropwise to achieve a stoichiometric water-to-silicon ratio of 6:1. Stir vigorously at 25°C for 2 hours.
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Causality: Acid catalysis rapidly protonates the methoxy leaving groups, driving hydrolysis while keeping condensation relatively slow. This kinetic control favors the formation of extended, weakly branched polymer chains rather than dense, non-porous colloidal particles[3].
-
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Gelation and Ageing (Ostwald Ripening): Transfer the sol to a sealed mold and incubate at 40°C for 72 hours.
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Causality: Ageing allows for structural coarsening (Ostwald ripening). Smaller, thermodynamically unstable silica particles dissolve and reprecipitate onto the necks between larger particles. This drastically strengthens the siloxane network[3]. Self-Validation: The sol will visibly transition into a rigid, transparent wet gel.
-
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Soxhlet Extraction: Extract the wet gel using a Soxhlet apparatus with ethanol for 24 hours.
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Causality: Removes unreacted monomers and residual HCl catalyst. Self-Validation: Analyze the extraction solvent via UV-Vis spectroscopy; a lack of absorbance at 254 nm confirms the complete integration or removal of the aromatic precursor.
-
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Controlled Drying: Dry the gel using supercritical CO2 (
= 31.1°C, = 7.39 MPa).-
Causality: Evaporating liquid solvents creates massive capillary forces that collapse mesopores. Supercritical drying bypasses the liquid-vapor interface entirely, preserving the delicate pore architecture and yielding a highly porous aerogel[3].
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Safety, Handling, and Storage
As an organosilicon compound, 1,4-bis(trimethoxysilylethyl)benzene requires strict handling protocols[1].
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Moisture Sensitivity: The methoxy groups are highly reactive with atmospheric moisture, leading to premature hydrolysis and the release of methanol (a toxic and flammable byproduct)[1][2].
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Storage: Must be stored in a cool, well-ventilated environment within tightly sealed containers backfilled with dry nitrogen or argon[2].
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Toxicity: Organosilicon compounds pose health risks including skin/eye irritation and respiratory distress if inhaled as an aerosol[1]. Standard PPE (nitrile gloves, chemical splash goggles, and a fume hood) is mandatory during all handling phases.
References
- CAS 58298-01-4: 1,4-Bis(trimethoxysilylethyl)
- 1,4-Bis(trimethoxysilylethyl)
- 1,4-bis(trimethoxysilylethyl)
- Bridged Polysilsesquioxanes as a Promising Class of Adsorbents.
- Source: google.com (Google Patents)
Sources
- 1. CAS 58298-01-4: 1,4-Bis(trimethoxysilylethyl)benzene [cymitquimica.com]
- 2. 1 4 Bis Trimethoxysilyl Ethyl Benzene, CAS 58298-01-4 | Changfu Chemical [cfsilicones.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. trimethoxysilyl suppliers USA [americanchemicalsuppliers.com]
- 5. 1,4-bis(trimethoxysilylethyl)benzene | CAS#:58298-01-4 | Chemsrc [chemsrc.com]
- 6. EP2598440B1 - Superficially porous materials comprising a substantially nonporous hybrid core having narrow particle size distribution; process for the preparation thereof; and use thereof for chromatographic separations - Google Patents [patents.google.com]
